molecular formula C13H18N4O B11802654 1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B11802654
M. Wt: 246.31 g/mol
InChI Key: OLNUFAYRHMGQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a methylpropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Methylpropanamine Moiety: The final step involves the coupling of the triazole derivative with a methylpropanamine derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine: Similar structure with a different position of the methoxy group.

    1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-ethylpropan-1-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the triazole ring and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

1-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H18N4O/c1-8(2)11(14)13-15-12(16-17-13)9-5-4-6-10(7-9)18-3/h4-8,11H,14H2,1-3H3,(H,15,16,17)

InChI Key

OLNUFAYRHMGQEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NN1)C2=CC(=CC=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.